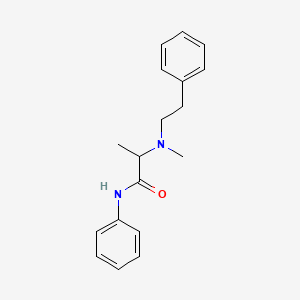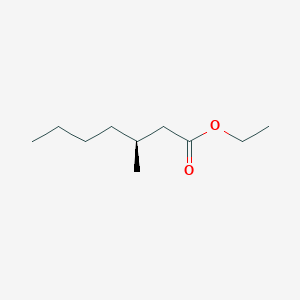![molecular formula C23H27NO4 B13447177 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HBTU or DCC.
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a protecting group for amino acids.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Plays a role in the synthesis of therapeutic peptides.
- Used in the development of diagnostic tools.
Industry:
- Employed in the large-scale synthesis of peptides for pharmaceutical applications.
- Used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound interacts with various reagents and catalysts to facilitate the formation of peptide bonds. The Fmoc group is later removed to reveal the free amino group, allowing further reactions to occur.
Vergleich Mit ähnlichen Verbindungen
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylpentanoic acid
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylbutanoic acid
Comparison:
- Uniqueness: The presence of the Fmoc group makes this compound unique in its ability to protect amino groups during peptide synthesis.
- Structural Differences: Similar compounds may have variations in the length of the carbon chain, which can affect their reactivity and applications.
- Applications: While all these compounds are used in peptide synthesis, their specific applications may vary based on their structural differences.
Eigenschaften
Molekularformel |
C23H27NO4 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-15(2)12-16(13-22(25)26)24(3)23(27)28-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,12-14H2,1-3H3,(H,25,26)/t16-/m0/s1 |
InChI-Schlüssel |
PBELWALXVHFJEU-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


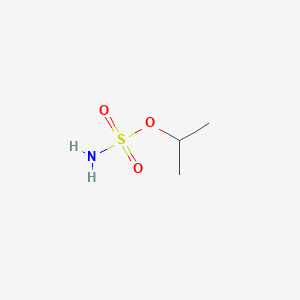
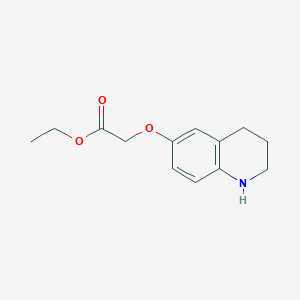
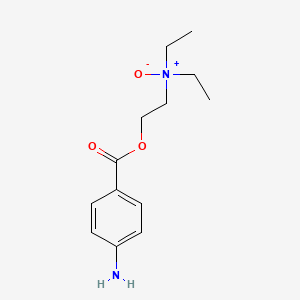
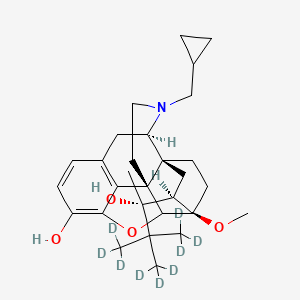
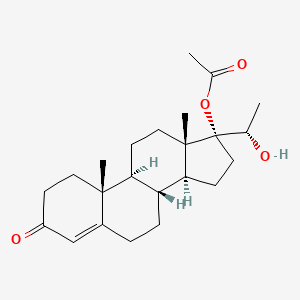
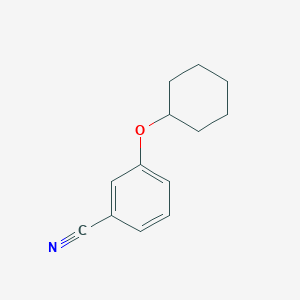
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
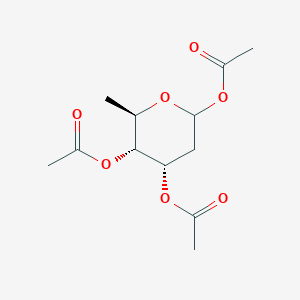
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
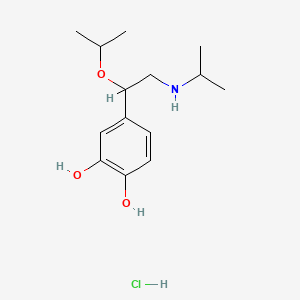
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
